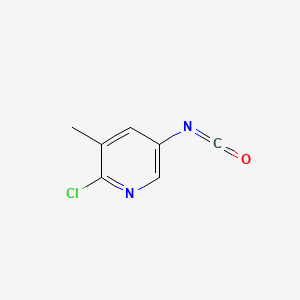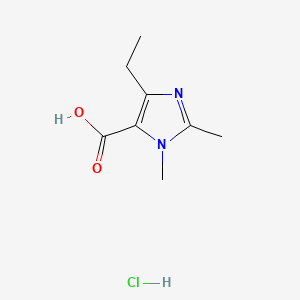
2-chloro-5-isocyanato-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-isocyanato-3-methylpyridine, also known as 2-Chloro-3-methylpyridine-5-isocyanate, is an organic compound with the chemical formula C6H4ClN3O. It is a versatile and important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound has been extensively studied for its unique properties and potential applications in the field of synthetic organic chemistry.
Aplicaciones Científicas De Investigación
2-Chloro-5-isocyanato-3-methylpyridine is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. It has been used for the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents. It has also been used in the synthesis of herbicides, fungicides, insecticides, and other agrochemicals. Additionally, it has been used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
2-Chloro-5-isocyanato-3-methylpyridine is a versatile intermediate in the synthesis of various compounds. It acts as a nucleophile, attacking electrophilic centers in organic molecules and forming new covalent bonds. It is also capable of forming hydrogen bonds with other molecules, allowing it to stabilize molecules and promote the formation of desired products.
Biochemical and Physiological Effects
2-Chloro-5-isocyanato-3-methylpyridine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial activity in vitro and in vivo. Additionally, it has been found to have antioxidant and anti-cancer activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-isocyanato-3-methylpyridine is an important intermediate in the synthesis of various compounds and is widely used in the laboratory. Its advantages include its low cost and availability, its high reactivity, and its ability to form hydrogen bonds. Its limitations include its potential toxicity, its corrosive nature, and its potential to form undesired side products.
Direcciones Futuras
The use of 2-chloro-5-isocyanato-3-methylpyridine in the laboratory is expected to continue to grow in the future. Potential future directions include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and the investigation of its potential biochemical and physiological effects. Additionally, further research into its potential toxicity, corrosive nature, and undesired side products is needed in order to ensure its safe and effective use in the laboratory.
Métodos De Síntesis
The synthesis of 2-chloro-5-isocyanato-3-methylpyridine is typically conducted through a three-step process. The first step involves the reaction of 3-methylpyridine with phosphorus oxychloride to form a chloro-substituted pyridine. This is followed by a reaction with a primary amine to form an imine, which is then reacted with sodium cyanate to form the desired 2-chloro-5-isocyanato-3-methylpyridine.
Propiedades
IUPAC Name |
2-chloro-5-isocyanato-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTFYSDPMJDKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isocyanato-3-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)


![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)

![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)






![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)